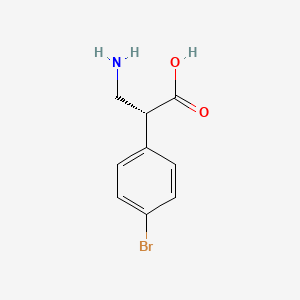
(2R)-3-amino-2-(4-bromophenyl)propanoic acid
描述
(2R)-3-amino-2-(4-bromophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom attached to a phenyl ring, which is connected to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-2-(4-bromophenyl)propanoic acid typically involves the bromination of a phenylalanine derivative. One common method includes the following steps:
Bromination: The phenylalanine derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom onto the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylalanine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxyl groups, thiols, or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or thiourea under controlled temperatures.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of phenylalanine derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
科学研究应用
(2R)-3-amino-2-(4-bromophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for various chemical reactions.
作用机制
The mechanism of action of (2R)-3-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The amino and carboxyl groups facilitate interactions with biological molecules, contributing to its overall biological effects.
相似化合物的比较
Phenylalanine: A naturally occurring amino acid without the bromine substitution.
4-bromo-phenylalanine: A similar compound with a bromine atom on the phenyl ring but lacking the specific stereochemistry of (2R)-3-amino-2-(4-bromophenyl)propanoic acid.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an amino group and a bromine-substituted phenyl ring. This combination of features enhances its potential interactions with biological targets and its utility in synthetic chemistry.
属性
IUPAC Name |
(2R)-3-amino-2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGBOTXHOSREW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















